SMARCA2 ligand-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H9IN4O |
|---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
2-(7-amino-6-iodoimidazo[1,2-a]pyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H9IN4O/c13-8-5-17-6-9(15-12(17)16-11(8)14)7-3-1-2-4-10(7)18/h1-6,18H,(H2,14,15,16) |
InChI Key |
QDRLRNWWMZTBQB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of SMARCA2-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. This guide provides an in-depth technical overview of the mechanism of action of PROTACs designed to degrade SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. The synthetic lethal relationship between SMARCA2 and its paralog SMARCA4 in cancers harboring SMARCA4 mutations has made SMARCA2 a compelling target for oncology drug development. This document details the core principles of SMARCA2-targeting PROTACs, focusing on the role of ligands such as "SMARCA2 ligand-8," and provides quantitative data, experimental protocols, and visual representations of the key mechanisms.
Core Mechanism of Action: The PROTAC-Mediated Ternary Complex
SMARCA2-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a linker connecting these two moieties. The fundamental mechanism of action relies on the formation of a ternary complex between the PROTAC, the SMARCA2 protein, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome.
A critical aspect of this process is the cooperative binding within the ternary complex. The stability and conformation of this complex are key determinants of the efficiency and selectivity of SMARCA2 degradation.
A Technical Guide to SMARCA2-Targeted Protein Degradation with SMARCA2 Ligand-8 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. This guide provides an in-depth technical overview of the development and application of PROTACs targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a critical vulnerability in certain cancers. A central focus of this guide is "SMARCA2 ligand-8," a foundational chemical scaffold for the synthesis of potent and selective SMARCA2 degraders.
SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the mutually exclusive ATPase subunits of the SWI/SNF complex, which plays a crucial role in regulating gene expression by altering chromatin structure. In a significant subset of cancers, particularly non-small cell lung cancer, the SMARCA4 gene is inactivated through mutation. These SMARCA4-deficient cancer cells become critically dependent on the remaining SMARCA2 for their survival, a phenomenon known as synthetic lethality. This dependency makes the selective degradation of SMARCA2 a highly attractive therapeutic strategy for these cancers.
This guide will delve into the quantitative data of leading SMARCA2-targeting PROTACs, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Quantitative Data for SMARCA2-Targeting PROTACs
The following tables summarize the key quantitative data for several prominent SMARCA2-targeting PROTACs. These molecules are often constructed using a SMARCA2-binding ligand, a linker, and a ligand for an E3 ubiquitin ligase (commonly Von Hippel-Lindau [VHL] or Cereblon [CRBN]).
Table 1: In Vitro Degradation and Binding Data for SMARCA2 PROTACs
| Compound Name | E3 Ligase Recruited | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA2 Binding Affinity (Kd) | SMARCA4 Binding Affinity (Kd) | Citation(s) |
| PROTAC SMARCA2 degrader-8 | VHL | A375 | 28 nM | >90% | - | - | - | [1] |
| ACBI2 | VHL | RKO | 1 nM | >90% | 32 nM | - | - | [1][2][3] |
| A549, NCI-H1568 | 1-13 nM (4h/18h) | >90% | - | - | - | [4] | ||
| A947 | VHL | SW1573 | 39 pM | 96% | 1.1 nM | 93 nM | 65 nM | [5][6][7] |
| AU-24118 | CRBN | VCaP | 3-30 nM (4h) | >90% | 3-30 nM (4h) | - | - | [8][9] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation. Kd: Dissociation constant, a measure of binding affinity. '-' indicates data not available in the cited sources.
Table 2: In Vivo Data for Selected SMARCA2 PROTACs
| Compound Name | Animal Model | Dosing Regimen | Tumor Growth Inhibition | SMARCA2 Degradation in Tumor | Citation(s) |
| ACBI2 | A549 xenograft mice | 80 mg/kg, p.o., once daily | Significant | Dose-dependent | [2][4] |
| A947 | SMARCA4-mutant NSCLC xenograft | 40 mg/kg, i.v., single-dose or QOD | Significant | Rapid reduction | [5] |
| AU-24118 | VCaP CRPC model (mice) | 15 mg/kg, p.o., 3x/week | Tumor regression | Significant | [9][10] |
p.o.: oral administration; i.v.: intravenous administration; QOD: every other day.
Core Components of SMARCA2-Targeting PROTACs
A typical SMARCA2-targeting PROTAC consists of three key components, exemplified by the role of "this compound".
-
SMARCA2 Ligand: This "warhead" binds specifically to the SMARCA2 protein. "this compound" is a molecule designed for this purpose and can be chemically modified to be incorporated into a PROTAC.[11][12]
-
Linker: A flexible or rigid chemical chain that connects the SMARCA2 ligand to the E3 ligase ligand. The composition and length of the linker are critical for optimizing the formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, such as VHL or CRBN. Once the ternary complex is formed, the E3 ligase ubiquitinates SMARCA2, marking it for degradation by the proteasome.
Signaling Pathways and Mechanism of Action
The therapeutic rationale for targeting SMARCA2 is rooted in the concept of synthetic lethality in SMARCA4-mutant cancers. The following diagrams illustrate the key signaling pathways and the mechanism of action of SMARCA2-targeting PROTACs.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthetic Lethal Relationship Between SMARCA4 and SMARCA2
Audience: Researchers, scientists, and drug development professionals.
Abstract: The principle of synthetic lethality offers a promising therapeutic window for cancers harboring specific genetic alterations. A well-established example is the relationship between SMARCA4 (BRG1) and SMARCA2 (BRM), the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. Loss-of-function mutations in SMARCA4, prevalent in a significant subset of cancers like non-small cell lung cancer (NSCLC), render cells dependent on the paralog SMARCA2 for survival.[1][2][3] This dependency creates a therapeutic vulnerability, making the selective targeting of SMARCA2 an attractive strategy for treating SMARCA4-deficient tumors.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, key quantitative data, experimental methodologies for investigation, and the therapeutic landscape of this synthetic lethal interaction.
Introduction: The SWI/SNF Complex and Synthetic Lethality
The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex is a crucial multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure.[6][7][8] By repositioning, ejecting, or altering the composition of nucleosomes, it modulates the accessibility of DNA to transcription factors, thereby playing a gatekeeper role in gene expression.[6][9] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][9]
Mutations in the genes encoding SWI/SNF subunits are found in approximately 20-25% of all human cancers, highlighting their significance as tumor suppressors.[9][10] SMARCA4 is one of the most frequently inactivated subunits, with loss-of-function mutations occurring in about 5-10% of NSCLC.[1][11]
Synthetic lethality is a genetic interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not.[12][13][14] In the context of SMARCA4 and SMARCA2, while most normal cells express both ATPases and can tolerate the loss of one, cancer cells that have lost SMARCA4 function become critically dependent on the remaining SMARCA2 for the assembly and function of the SWI/SNF complex, and ultimately, for their survival.[1][2][3] This creates a clear, targetable vulnerability.
Molecular Mechanism of SMARCA2/SMARCA4 Synthetic Lethality
The functional redundancy of SMARCA2 and SMARCA4 is central to this synthetic lethal relationship. In healthy cells, both can incorporate into the SWI/SNF complex to perform chromatin remodeling activities. When SMARCA4 is lost due to mutation or deletion in a cancer cell, SMARCA2 compensates, allowing a residual SWI/SNF complex to form and function, thus enabling cell survival.
The dependency is absolute: subsequent inhibition or degradation of SMARCA2 in these SMARCA4-deficient cells leads to a collapse of SWI/SNF-mediated chromatin remodeling. This results in widespread transcriptional dysregulation, affecting critical cellular processes including:
-
Cell Cycle Progression: SMARCA4/2 loss has been shown to reduce the expression of key cell cycle regulators like Cyclin D1.[15]
-
Gene Regulation: Key genes involved in proliferation and cell identity, such as KRT80, are downregulated upon SMARCA2 inhibition in SMARCA4-deficient cells.[2]
-
Apoptosis: The ultimate consequence of dual SMARCA2/4 loss is the induction of apoptotic pathways.[2]
The logical relationship underpinning this therapeutic strategy is visualized below.
Caption: Logical diagram of the SMARCA2/SMARCA4 synthetic lethal relationship.
Quantitative Data: Cell Line Dependency and Compound Potency
The dependency of SMARCA4-mutant cancers on SMARCA2 has been validated across numerous cell lines. The development of targeted therapies, particularly proteolysis-targeting chimeras (PROTACs) that induce selective degradation of SMARCA2, has provided potent tools to exploit this vulnerability.[4][5][16]
Table 1: SMARCA2 Dependency in SMARCA4-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Dependency | Reference |
| NCI-H1693 | Non-Small Cell Lung Cancer | Deleted | High | [2] |
| SW-1573 | Non-Small Cell Lung Cancer | Mutant | High | [16] |
| A549 | Non-Small Cell Lung Cancer | Mutant | High | [11] |
| SK-MEL-5 | Melanoma | Mutant | High | [11] |
| TOV-112D | Ovarian Carcinoma (SCCOHT) | Deficient | High | [16][17] |
| NCI-H520 | Non-Small Cell Lung Cancer | Wild-Type | Low (Control) | [2] |
Table 2: Potency and Selectivity of Investigational SMARCA2-Targeted Agents
| Compound Class / Name | Mechanism of Action | Potency (DC₅₀/IC₅₀) | Selectivity (vs. SMARCA4) | Developer/Source | Reference |
| PROTACs (General) | Targeted Degradation | Low nM range | High | Multiple | [4][5] |
| PRT004 / PRT006 | Targeted Degradation | Potent (nM IC₅₀) | High | Prelude Therapeutics | [2] |
| A947 | Targeted Degradation | ~30 nM (DC₅₀) | Moderately Selective | Research Compound | [16][18] |
| HD-10991 / HD-11030 | ATPase Inhibition | Single-digit nM | >30-fold | Undisclosed | [11] |
| G-141 | ATPase Inhibition | Sub-nanomolar | >35-fold | Onco3r Therapeutics BV | [19] |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of a degrader required to reduce the target protein level by 50%. IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocols for Studying SMARCA2/SMARCA4 Lethality
Validating the synthetic lethal relationship between SMARCA2 and SMARCA4 requires a series of well-defined experiments. The workflow typically involves genetic or chemical perturbation of SMARCA2 in SMARCA4-wild-type and -deficient cell lines, followed by assessment of cell viability and target engagement.
Caption: Experimental workflow for validating SMARCA2/SMARCA4 synthetic lethality.
Protocol: siRNA-Mediated Knockdown of SMARCA2
This protocol describes the transient knockdown of SMARCA2 using small interfering RNA (siRNA) in a 6-well plate format.
Materials:
-
SMARCA4-deficient and -wild-type cells
-
siRNA targeting SMARCA2 and a non-targeting control (NTC) siRNA
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete growth medium (antibiotic-free)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 ml of antibiotic-free complete growth medium.[21] Ensure cells reach 60-80% confluency at the time of transfection.[21]
-
Prepare siRNA-Lipid Complexes (for one well):
-
Solution A: Dilute 20-80 pmol of siRNA (e.g., SMARCA2-targeting or NTC) into 100 µl of serum-free medium. Mix gently.[21]
-
Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium. Mix gently.[21]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[21]
-
-
Transfection:
-
Aspirate the media from the cells.
-
Wash cells once with 2 ml of serum-free medium.[21]
-
Add 800 µl of fresh serum-free medium to the 200 µl of siRNA-lipid complexes.
-
Add the 1 ml mixture to the washed cells.
-
-
Incubation: Incubate cells for 5-7 hours at 37°C in a CO₂ incubator.[21]
-
Post-Transfection: After the initial incubation, add 1 ml of complete growth medium containing 2x the normal serum concentration (without antibiotics).
-
Analysis: Harvest cells for analysis (e.g., Western Blot, viability assay) 48-72 hours post-transfection.
Protocol: Cell Viability (CellTiter-Glo®) Assay
This protocol measures the number of viable cells based on the quantification of ATP, an indicator of metabolic activity.[22][23][24][25]
Materials:
-
Transfected or compound-treated cells in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[23][24]
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).[23]
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23][24]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]
-
Measurement: Record the luminescence using a plate-reading luminometer. The signal is directly proportional to the number of viable cells.
Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic binding sites of proteins of interest. This protocol provides a general overview for investigating SMARCA4 or SMARCA2 occupancy.
Materials:
-
~1-10 million cells per ChIP reaction
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and RIPA buffers
-
Sonicator
-
ChIP-grade antibody against SMARCA4 (e.g., Abcam ab110641) or SMARCA2
-
Protein A/G magnetic beads
-
Elution buffer (1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
Phenol-chloroform for DNA purification
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to release nuclei. Isolate the nuclei.
-
Chromatin Shearing: Resuspend nuclei in RIPA buffer and sonicate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the specific antibody (e.g., anti-SMARCA4) overnight at 4°C with rotation.[26]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads multiple times with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.[26]
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein.[26] Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) or sent for next-generation sequencing (ChIP-seq).
Therapeutic Implications and Future Directions
The synthetic lethal relationship between SMARCA4 and SMARCA2 is a clinically relevant therapeutic target. The primary strategy involves the development of highly selective SMARCA2 inhibitors or degraders to treat SMARCA4-mutant cancers.[11][19]
-
Targeted Protein Degradation: PROTACs that selectively target SMARCA2 for degradation have shown significant promise, exhibiting potent anti-proliferative effects in preclinical models of SMARCA4-deficient cancers.[4][5][16] One such candidate, PRT3789, has entered clinical trials.[5]
-
Combination Therapies: For tumors with co-occurring mutations, combination strategies may be necessary. For instance, in NSCLC with both SMARCA4 and KRAS mutations, combining a SMARCA2 degrader with a MAPK pathway inhibitor (e.g., KRAS, MEK, or SHP2 inhibitors) has demonstrated robust synergy.[1]
-
Biomarker Development: The successful clinical implementation of this strategy relies on robust patient selection. Both the SMARCA4 mutation status and the expression level of SMARCA2 are likely to be essential biomarkers for identifying patients who will benefit from SMARCA2-targeted therapy.[2]
The continued development of potent and highly selective SMARCA2-targeting agents holds the potential to provide a much-needed therapeutic option for a well-defined patient population with historically poor prognoses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. preludetx.com [preludetx.com]
- 3. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The SWI/SNF complex — chromatin and cancer | Semantic Scholar [semanticscholar.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. portlandpress.com [portlandpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic lethal gene pairs: Experimental approaches and predictive models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researcher.manipal.edu [researcher.manipal.edu]
- 15. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 19. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 20. Streamline Your siRNA Transfections | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Structure-Activity Relationship of SMARCA2 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of small molecule ligands targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex. Dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive therapeutic target. This document details the SAR of both inhibitors and proteolysis-targeting chimeras (PROTACs) targeting the bromodomain and ATPase domains of SMARCA2, presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to SMARCA2 and its Domains
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] It contains two key druggable domains:
-
Bromodomain (BRD): A protein-protein interaction module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the SWI/SNF complex to specific genomic loci.[3][4]
-
ATPase Domain: Responsible for the ATP-dependent chromatin remodeling activity of the complex, which involves the repositioning, eviction, or restructuring of nucleosomes.[1][5][6]
Targeting these domains with small molecules offers distinct therapeutic strategies. Bromodomain inhibitors can prevent the recruitment of the SWI/SNF complex to chromatin, while ATPase inhibitors can directly block its remodeling activity.[1][6] More recently, PROTACs have emerged as a powerful modality to induce the degradation of SMARCA2.
Structure-Activity Relationship of SMARCA2 Ligands
The development of potent and selective SMARCA2 ligands requires a deep understanding of the SAR for different chemotypes.
Bromodomain Inhibitors
The discovery of SMARCA2 bromodomain inhibitors has been an area of active research. Early efforts identified compounds like PFI-3 as a chemical probe for the SMARCA2 bromodomain.[3][7] SAR studies have revealed key structural features necessary for potent inhibition. For instance, a tailored inhibitor model for the SMARCA2 bromodomain emphasizes the importance of α, γ-H-bond donors/acceptors and β-rigid structures for effective binding.[5]
One study identified a novel SMARCA2-BRD inhibitor, DCSM06, through a high-throughput screening campaign.[3] Subsequent similarity-based analog searching led to the identification of DCSM06-05 with improved inhibitory activity.[3] Molecular docking studies of these compounds have helped to elucidate the structural basis for their potency and guide further optimization.[3]
ATPase Inhibitors
While the bromodomain has been a primary focus, the ATPase domain of SMARCA2 has been identified as a critical therapeutic target, particularly in cancers with mutations in the paralogous SMARCA4 gene, a concept known as synthetic lethality.[1][6][8] The development of selective SMARCA2 ATPase inhibitors is challenging due to the high degree of conservation in the ATP-binding pocket among ATPases. However, several scaffolds for ATPase inhibitors have been disclosed, with some early compounds showing weak selectivity.[8] These efforts have led to the development of dual SMARCA2/SMARCA4 ATPase inhibitors that have entered clinical trials.[8]
PROTAC Degraders
Targeted protein degradation using PROTACs represents a promising therapeutic strategy. SMARCA2 PROTACs are heterobifunctional molecules that consist of a ligand that binds to the SMARCA2 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.
The design of SMARCA2 PROTACs involves optimizing the SMARCA2 ligand, the E3 ligase ligand, and the linker to achieve potent and selective degradation. Structure-based design has been instrumental in developing potent degraders like ACBI1, which recruits the VHL E3 ligase.[9] SAR studies on PROTACs have led to the discovery of highly potent and selective SMARCA2 degraders with low nanomolar DC50 values and excellent selectivity over the closely related SMARCA4.[10][11]
Quantitative Data for SMARCA2 Ligands
The following tables summarize the quantitative data for various SMARCA2 ligands, including bromodomain inhibitors and PROTAC degraders.
Table 1: SMARCA2 Bromodomain Inhibitors
| Compound | Target Domain | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| DCSM06 | Bromodomain | AlphaScreen | 39.9 ± 3.0 | 38.6 (SPR) | [3] |
| DCSM06-05 | Bromodomain | AlphaScreen | 9.0 ± 1.4 | 22.4 (SPR) | [3] |
| PFI-3 | Bromodomain | BROMOScan | - | 0.055-0.11 | [7] |
Table 2: SMARCA2 PROTAC Degraders
| Compound | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| SMD-3040 | VHL | Low nM | >90% | - | [11] |
| PROTAC SMARCA2 degrader-25 | - | <0.01 µM | - | - | [12] |
| SMARCA2/4-degrader-1 | - | <100 nM | >90% | A549 | [13] |
| ACBI1 | VHL | - | - | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
AlphaScreen High-Throughput Screening Assay
This assay is used to identify and characterize inhibitors of the SMARCA2 bromodomain interaction with acetylated histones.
Protocol:
-
Reagent Preparation: Dilute all reagents in 1x assay buffer and allow them to equilibrate to room temperature.
-
Compound Plating: Add 2.5 µL of assay buffer or test compound to the wells of a 384-well plate.
-
Protein Addition: Add 2.5 µL of 200 nmol/L SMARCA2-BRD protein to each well.
-
Incubation: Seal the plate and incubate at room temperature for 20 minutes.
-
Peptide Addition: Add 5 µL of biotinylated histone H4 peptide to a final concentration of 100 nmol/L.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes.
-
Bead Addition: Add acceptor and then donor beads as per the manufacturer's instructions.
-
Signal Reading: Read the AlphaScreen signal on a compatible plate reader.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the binding affinity and kinetics of ligands to the SMARCA2 bromodomain.
Protocol:
-
Instrument and Chip Preparation: Perform the assay on a Biacore instrument at 25 °C. Covalently immobilize the SMARCA2-BRD protein on a CM5 sensor chip using standard amine-coupling chemistry.
-
Equilibration: Equilibrate the chip overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).
-
Compound Injection: Prepare serial dilutions of the test compound in HBS buffer. Inject the compound solutions over the chip surface for 120 seconds to monitor association.
-
Dissociation: Allow the buffer to flow over the chip for 120 seconds to monitor dissociation.
-
Data Analysis: Determine the equilibrium dissociation constant (Kd) using the Biacore evaluation software.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a ligand with SMARCA2 in a cellular context.[14][15][16][17]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble SMARCA2 protein at each temperature using methods like Western blotting or AlphaLISA. Ligand binding will stabilize the protein, resulting in a higher melting temperature.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving SMARCA2 and a typical workflow for SMARCA2 inhibitor discovery.
Caption: SMARCA2 in the JAK/STAT signaling pathway.
Caption: A typical workflow for SMARCA2 inhibitor discovery.
Conclusion and Future Directions
The exploration of the structure-activity relationship of SMARCA2 ligands has led to the development of potent and selective inhibitors and degraders. While significant progress has been made in targeting the bromodomain, the ATPase domain remains a challenging yet highly promising target. The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a clear therapeutic rationale for targeting SMARCA2 in specific cancer contexts. Future research will likely focus on developing more selective ATPase inhibitors, exploring novel E3 ligases for PROTACs, and further elucidating the downstream consequences of SMARCA2 inhibition or degradation to identify biomarkers and rational combination therapies. The continued application of structural biology, computational chemistry, and innovative screening technologies will be crucial in advancing the next generation of SMARCA2-targeted therapeutics.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 10. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of E3 Ligases in PROTAC-Mediated Degradation of SMARCA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." A key component of this technology is the recruitment of an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent proteasomal degradation. This technical guide delves into the pivotal role of E3 ligases in the development of PROTACs targeting SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical subunit of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. We will explore the utilization of different E3 ligases, present quantitative data on degradation efficacy, provide detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.
Introduction to SMARCA2-Targeting PROTACs and the E3 Ligase Machinery
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. In cancers harboring inactivating mutations in the highly homologous SMARCA4 gene, cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1][2][3]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[5] The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential for tissue-specific activity.[6][7] While over 600 E3 ligases are known in humans, the majority of PROTAC development has focused on a select few, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][6][7]
E3 Ligases Utilized for SMARCA2 Degradation
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[8][9] Ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are widely used in PROTAC design due to their well-characterized binding and favorable drug-like properties.[1][] Several potent and selective SMARCA2-degrading PROTACs have been developed that recruit CRBN.
YDR1 and YD54: These are orally bioavailable, CRBN-based PROTACs that demonstrate potent and selective degradation of SMARCA2.[1] They were designed by conjugating a SMARCA2 bromodomain ligand (Gen-1) to a pomalidomide-based CRBN ligand through a rigid linker.[1] These compounds have shown synergistic antitumor activity when combined with KRAS G12C inhibitors in preclinical models.[1]
Von Hippel-Lindau (VHL)
VHL is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2-VHL) E3 ubiquitin ligase complex. VHL-recruiting PROTACs have also been successfully developed for SMARCA2 degradation and have been shown to achieve oral bioavailability, a significant advancement for this class of degraders.[11][12]
ACBI2: This is a potent and selective, orally bioavailable VHL-recruiting PROTAC for SMARCA2 degradation.[11][12][13] The development of ACBI2 involved structure- and property-guided optimization to achieve the desired pharmacological properties.[11] It has demonstrated in vivo efficacy in SMARCA4-deficient cancer models.[11][12]
A947: This VHL-recruiting PROTAC achieves selective degradation of SMARCA2 over its close homolog SMARCA4, despite being derived from a non-selective SMARCA2/4-binding ligand.[14][15] This highlights a key advantage of PROTACs: selectivity can be engineered not just through binding affinity to the target, but also through the formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase.[14][16]
Emerging E3 Ligases
While CRBN and VHL are the most utilized E3 ligases, research is ongoing to expand the repertoire of E3 ligases for PROTAC development to overcome potential resistance mechanisms and to achieve tissue-specific protein degradation.[4][6][17] For instance, FBXO22 has been explored as an E3 ligase for the degradation of SMARCA2/4.[18][19]
Quantitative Analysis of SMARCA2 Degradation
The efficacy of SMARCA2 PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achieved.
Table 1: In Vitro Degradation of SMARCA2 by CRBN-based PROTACs
| PROTAC | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 24 | 69 | 87 | [1] |
| H1792 (SMARCA4-WT) | 48 | 60 | 94 | [1] | |
| H322 (SMARCA4-mutant) | 96 | 6.4 | 99.2 | [1] | |
| HCC515 (SMARCA4-mutant) | 96 | 10.6 | 99.4 | [1] | |
| H2030 (SMARCA4-mutant) | 96 | 12.7 | 98.7 | [1] | |
| H2126 (SMARCA4-mutant) | 96 | 1.2 | 99.6 | [1] | |
| YD54 | H1792 (SMARCA4-WT) | 24 | 8.1 | 98.9 | [1] |
| H1792 (SMARCA4-WT) | 48 | 16 | 99.2 | [1] | |
| H322 (SMARCA4-mutant) | 96 | 1 | 99.3 | [1] | |
| HCC515 (SMARCA4-mutant) | 96 | 1.2 | 98.9 | [1] | |
| H2030 (SMARCA4-mutant) | 96 | 10.3 | 98.6 | [1] | |
| H2126 (SMARCA4-mutant) | 96 | 1.6 | 98.9 | [1] |
Table 2: In Vitro Degradation of SMARCA2 by VHL-based PROTACs
| PROTAC | Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Reference |
| ACBI2 | RKO | - | 1 | >90 | [20] |
| Compound 5 | RKO | - | 78 | 46 | [20] |
| A947 | SW1573 | 20 | <100 | >90 | [14] |
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells (e.g., H1792, H322, SW1573) in appropriate cell culture plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Create a serial dilution of the PROTAC to achieve the desired final concentrations.
-
Treatment: Treat the cells with the varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 96 hours).[1][21]
Western Blotting for SMARCA2 Degradation
This is a widely used technique to quantify the levels of a target protein.[5]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[21]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][21]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[21]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[21]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[21]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5][21]
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[5] A loading control antibody (e.g., β-actin, GAPDH, or HDAC1) should also be used.[14]
-
Wash the membrane three times with TBST.[21]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][21]
-
Wash the membrane again three times with TBST.[21]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control.[5]
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Rescue Experiments to Confirm PROTAC Mechanism
To confirm that the observed degradation is indeed mediated by the PROTAC mechanism, several rescue experiments can be performed.[1]
-
Competitive Inhibition: Co-treat cells with the PROTAC and an excess of the unbound SMARCA2 ligand (e.g., Gen-1) or the E3 ligase ligand (e.g., pomalidomide). A rescue of SMARCA2 levels indicates that the PROTAC is working through binding to both the target and the E3 ligase.[1]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the PROTAC. Inhibition of degradation confirms that the process is proteasome-dependent.[1]
-
Neddylation Inhibition: Pre-treat cells with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases. A rescue of SMARCA2 levels confirms the involvement of a Cullin-RING ligase like CRL4-CRBN or CRL2-VHL.[1]
-
E3 Ligase Knockout: Use CRISPR-Cas9 to knock out the gene encoding the recruited E3 ligase (e.g., CRBN). The absence of degradation in the knockout cells confirms the specific E3 ligase dependency.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway of SMARCA2 PROTAC Action
Caption: Mechanism of SMARCA2 degradation mediated by a PROTAC.
Experimental Workflow for Western Blot Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Targets - Creative BioMart [creativebiomart.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species [mdpi.com]
- 8. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 16. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Cell Approach to Evaluate E3 Ligases for Use in Targeted Protein Degradation - Watch Related Videos [visualize.jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Therapeutic Potential of SMARCA2 Inhibition: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Novel Synthetic Lethal Approach in Oncology
Executive Summary
The inhibition of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring loss-of-function mutations in its paralog, SMARCA4 (also known as BRG1). This technical guide provides a comprehensive overview of the therapeutic potential of SMARCA2 inhibition, focusing on the underlying mechanism of synthetic lethality, preclinical data supporting its efficacy, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the discovery and development of novel SMARCA2-targeting therapeutics.
Introduction: The Rationale for Targeting SMARCA2
SMARCA2 and SMARCA4 are mutually exclusive ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering nucleosome positioning and DNA accessibility.[2][3] Inactivating mutations in subunits of the SWI/SNF complex are implicated in approximately 20% of all human cancers, with SMARCA4 being one of the most frequently mutated members.[1][4]
The therapeutic strategy of targeting SMARCA2 is primarily based on the concept of synthetic lethality . In cancers with inactivating mutations of SMARCA4, the cells become dependent on the paralog SMARCA2 for survival and proliferation.[4][5][6] This dependency creates a therapeutic window where inhibiting or degrading SMARCA2 selectively kills SMARCA4-deficient cancer cells while sparing normal cells that retain functional SMARCA4.[6][7] This approach has garnered significant interest, leading to the development of both small molecule inhibitors targeting the ATPase domain and proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the SMARCA2 protein.[5][8]
Mechanism of Action: ATPase Inhibition and Protein Degradation
The primary strategies for therapeutically targeting SMARCA2 involve either the inhibition of its ATPase activity or the targeted degradation of the entire protein.
-
ATPase Inhibition: SMARCA2 inhibitors bind to the ATPase domain of the protein, preventing the hydrolysis of ATP.[9] This enzymatic activity is essential for the chromatin remodeling function of the SWI/SNF complex. By blocking this function, these inhibitors effectively stall the complex's activity, leading to changes in gene expression, reduced cell proliferation, and ultimately, cell death in SMARCA4-mutant cancer cells.[9]
-
Targeted Protein Degradation (PROTACs): PROTACs are bifunctional molecules that consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[8] This ternary complex formation leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[9] This approach offers the advantage of eliminating the entire protein, potentially leading to a more profound and sustained biological effect compared to simple inhibition.[8][10] Several SMARCA2-selective PROTACs have been developed and have shown significant preclinical efficacy.[7][10][11]
Signaling Pathways and Cellular Consequences
The inhibition or degradation of SMARCA2 in SMARCA4-deficient cancer cells triggers a cascade of events that ultimately leads to cell death. The precise downstream signaling pathways are an active area of investigation, but key consequences include:
-
Altered Gene Expression: Inhibition of the SMARCA2-containing SWI/SNF complex leads to widespread changes in the expression of genes critical for cell cycle progression, proliferation, and survival.[9]
-
Cell Cycle Arrest and Apoptosis: A common outcome of SMARCA2 inhibition in susceptible cancer cells is the induction of cell cycle arrest and apoptosis.[12]
-
Modulation of Key Cancer Pathways: SMARCA2 has been implicated in the regulation of several oncogenic signaling pathways, including the JAK2/STAT3 pathway.[12][13] Its inhibition can therefore impact these pathways, contributing to its anti-cancer effects.
Below is a diagram illustrating the principle of synthetic lethality and the mechanism of action of SMARCA2 inhibitors and degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. preludetx.com [preludetx.com]
- 3. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sklslabs.com [sklslabs.com]
- 12. Cell Signaling Technology's ChIP Magnetic Bead Protocol | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
The Rise of SMARCA2 Degraders: A Targeted Approach for SMARCA4-Mutant Cancers
A Technical Guide for Researchers and Drug Development Professionals
The therapeutic landscape for cancers harboring mutations in the SMARCA4 gene is rapidly evolving, with a promising new class of targeted therapies on the horizon: SMARCA2 degraders. This guide provides an in-depth technical overview of the rationale, mechanism of action, and preclinical validation of these molecules, with a focus on their application in SMARCA4-deficient malignancies.
The Principle of Synthetic Lethality: Targeting SMARCA2 in SMARCA4-Deficient Tumors
The SWI/SNF (Switch/Sucrose Non-fermentable) chromatin remodeling complex is a crucial regulator of gene expression, and its function is dependent on one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] In many cancers, including certain types of non-small cell lung cancer, the SMARCA4 gene is inactivated by mutations.[1][2] These cancer cells become critically dependent on the remaining paralog, SMARCA2, for their survival and proliferation.[1][2] This dependency creates a synthetic lethal relationship, where the loss of SMARCA4 function makes the cancer cells exquisitely sensitive to the inhibition or degradation of SMARCA2.[1] This vulnerability provides a highly specific therapeutic window for targeting SMARCA4-mutant tumors.
Targeting SMARCA2 with small molecule inhibitors of its bromodomain has proven ineffective, as the bromodomain is largely dispensable for the protein's essential functions in this context.[3][4] This has led to the development of proteolysis-targeting chimeras (PROTACs) that selectively induce the degradation of the SMARCA2 protein.
Figure 1: Synthetic lethality between SMARCA4 and SMARCA2.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
SMARCA2-targeting PROTACs are heterobifunctional molecules. They consist of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5] This tripartite complex formation brings the E3 ligase in close proximity to SMARCA2, leading to its polyubiquitination and subsequent degradation by the proteasome. The selective degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and apoptosis.[1]
Figure 2: PROTAC-mediated degradation of SMARCA2.
Quantitative Analysis of Preclinical SMARCA2 Degraders
Several potent and selective SMARCA2 degraders have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for some of these compounds.
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| A947 | Non-selective SMARCA2/4 | VHL | <10 | >90 | SW1573 | [6] |
| SMD-3236 | High-affinity SMARCA | VHL | <1 | >95 | Not specified | [4] |
| YDR1 | Gen-1 | Pomalidomide (CRBN) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | H1792 | [5] |
| YD54 | Gen-1 | Pomalidomide (CRBN) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | H1792 | [5] |
| Unnamed | Not specified | Not specified | <10 | >90 | Not specified | [2] |
Table 1: In Vitro Degradation Potency and Efficacy of SMARCA2 Degraders. DC50 represents the concentration required for 50% protein degradation, and Dmax is the maximum observed degradation.
| Compound | Cell Line (SMARCA4 status) | IC50/gIC50 (nM) | Assay Type | Reference |
| A947 | SMARCA4-mutant | Potent inhibition | Growth inhibition | [6] |
| A947 | SMARCA4-WT | Minimal effect | Growth inhibition | [6] |
| SMD-3236 | SMARCA4-deficient | Potent inhibition | Cell growth | [4] |
| SMD-3236 | SMARCA4-WT | Minimal activity | Cell growth | [4] |
| Unnamed | SMARCA4-deleted | 1-10 | Proliferation | [2] |
| Unnamed | SMARCA4-WT | >1000 | Proliferation | [2] |
| PRT004 | SMARCA4-del | Potent inhibition | Clonogenic, 7-day assay | [1] |
| PRT004 | SMARCA4-WT | No inhibition | Clonogenic, 7-day assay | [1] |
Table 2: In Vitro Anti-proliferative Activity of SMARCA2 Degraders. IC50/gIC50 represents the concentration for 50% inhibition of cell growth/proliferation.
Experimental Protocols for Evaluation of SMARCA2 Degraders
The following are generalized protocols for key experiments used to characterize SMARCA2 degraders, based on methodologies cited in the literature.
Protein Degradation Assays
Objective: To quantify the dose-dependent degradation of SMARCA2 protein following treatment with a PROTAC.
A. Immunoblotting:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, H1792) and allow them to adhere overnight. Treat with a dose-response of the SMARCA2 degrader for a specified time (e.g., 18-24 hours).
-
Lysate Preparation: Wash cells with PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, β-actin).
-
Detection and Analysis: Use a fluorescently labeled secondary antibody and image the blot. Quantify band intensities and normalize SMARCA2 levels to the loading control and then to the vehicle-treated control.
B. In-Cell Western™:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the degrader as described above.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with primary antibodies for SMARCA2 and a normalization control. Follow with species-specific fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Scan the plate using an imaging system (e.g., LI-COR Odyssey). Normalize the SMARCA2 signal to the normalization control.
Cell Viability and Proliferation Assays
Objective: To assess the selective anti-proliferative effect of SMARCA2 degraders on SMARCA4-mutant versus SMARCA4-wildtype cells.
A. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the compound for an extended period (e.g., 7 days).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence and plot the dose-response curve to determine the IC50 value.
B. Clonogenic Assay:
-
Cell Plating: Seed a low density of cells in 6-well plates.
-
Treatment: Treat with the SMARCA2 degrader for the duration of colony formation (e.g., 2-3 weeks).
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies or quantify the stained area.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of SMARCA2 degraders in a living organism.
-
Cell Line or PDX Implantation: Subcutaneously implant SMARCA4-mutant human cancer cells (e.g., H838) or patient-derived xenograft (PDX) tissue into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the SMARCA2 degrader via a clinically relevant route (e.g., oral, intravenous) at a specified dose and schedule.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, collect tumor tissue to assess SMARCA2 protein levels by immunoblotting or immunohistochemistry to confirm target engagement.
-
Toxicity Assessment: Monitor animal body weight and overall health as indicators of treatment-related toxicity.
Figure 3: General workflow for preclinical evaluation.
Future Directions and Clinical Outlook
The development of potent and selective SMARCA2 degraders represents a significant advancement in precision oncology for SMARCA4-mutant cancers.[4][6] Ongoing research is focused on optimizing the pharmacological properties of these molecules, including oral bioavailability and in vivo stability, to identify clinical candidates.[2] Furthermore, the identification of biomarkers, beyond SMARCA4 mutations, that predict sensitivity to SMARCA2 degradation will be crucial for patient stratification in future clinical trials. Combination therapies, for instance with inhibitors of other cancer-relevant pathways, are also being explored to enhance the anti-tumor activity of SMARCA2 degraders.[5] The robust preclinical data generated to date strongly support the continued development of this promising new class of therapeutics.
References
- 1. preludetx.com [preludetx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays: Evaluating SMARCA2 Degrader Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key cell-based assays for characterizing the efficacy and mechanism of action of SMARCA2-targeting degraders, such as Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for essential experiments are included to ensure reproducibility and accurate data interpretation.
Introduction to SMARCA2 Degraders
SMARCA2 (also known as BRM) is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] In cancers with mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[2][3][4][5][6] This dependency makes SMARCA2 an attractive therapeutic target.[2][4][6] SMARCA2 degraders are heterobifunctional molecules that induce the selective degradation of the SMARCA2 protein through the ubiquitin-proteasome system.[2][4][7] These degraders offer a promising therapeutic strategy for SMARCA4-deficient cancers.[3][4]
Key Cell-Based Assays for Efficacy Testing
A robust evaluation of SMARCA2 degrader efficacy involves a multi-faceted approach, encompassing the direct measurement of protein degradation, assessment of cellular viability, and analysis of downstream molecular consequences.
Assessment of SMARCA2 Protein Degradation
Western Blotting is the gold-standard method for quantifying the reduction in cellular SMARCA2 protein levels following treatment with a degrader. It also allows for the simultaneous assessment of selectivity by probing for the closely related SMARCA4 protein.
Quantitative Data Summary:
| Degrader | Cell Line | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | 135 (24h), 381 (48h) | 79 (24h), 69 (48h) | [8] |
| YDR1 | H322 (SMARCA4-mutant) | 6.4 | 99.2 | - | - | [8] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | - | - | [8] |
| YD54 | H322 (SMARCA4-mutant) | 1 | 99.3 | - | - | [8] |
| SMD-3236 | H838 (SMARCA4-deficient) | 0.5 | 98 | >1000 | - | [9] |
| ACBI2 | RKO | 78 | 46 | Not degraded | - | [10] |
| PROTAC 1 | MV-4-11 | 300 | ~65 | 250 | ~70 | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Evaluation of Anti-Proliferative Effects
Cell Viability Assays are crucial for determining the functional consequence of SMARCA2 degradation on cancer cell proliferation and survival.
Quantitative Data Summary:
| Degrader | Cell Line (SMARCA4 status) | Assay Type | IC50 / GI50 (nM) | Reference |
| PRT004 | NCI-H1693 (SMARCA4-del) | 7-day assay | Potent Inhibition | [3] |
| PRT004 | SMARCA4 WT cell lines | 7-day assay | No significant inhibition | [3] |
| SMD-3236 | Panel of SMARCA4-deficient cell lines | 7-day WST-8 assay | Potent Inhibition | [9] |
| SMD-3236 | Panel of SMARCA4 wild-type cell lines | 7-day WST-8 assay | Minimal activity | [9] |
| GLR-203101 | H1568, A549, SK-MEL-5 (SMARCA4-deficient) | Cell proliferation assay | Selective Inhibition | [12] |
| GLR-203101 | SMARCA4 wild-type cell lines | Cell proliferation assay | Reduced effect | [12] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Analysis of Downstream Target Engagement
Quantitative Real-Time PCR (qPCR) can be employed to measure changes in the mRNA expression of genes regulated by the SWI/SNF complex, providing evidence of downstream pathway modulation following SMARCA2 degradation. For instance, downregulation of KRT80 mRNA has been observed upon treatment with SMARCA2 degraders in multiple SMARCA4-deleted non-small cell lung cancer (NSCLC) cell lines.[3]
Assessment of On-Target Mechanism and Off-Target Effects
Proteomics-based approaches , such as global ubiquitome and proteome profiling, are powerful tools to confirm that the degrader functions through the ubiquitin-proteasome system and to identify any potential off-target protein degradation.[2][7][13]
Experimental Protocols
Protocol 1: Western Blotting for SMARCA2 and SMARCA4 Degradation
1. Cell Culture and Treatment:
-
Seed SMARCA4-mutant (e.g., NCI-H1693, A549) and SMARCA4-wildtype (e.g., NCI-H520, SW1573) cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the SMARCA2 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.[14]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with periodic vortexing.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[14]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14][15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
1. Cell Seeding:
-
Seed 500-2000 cells per well in a 96-well white, clear-bottom plate.[10]
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the SMARCA2 degrader.
-
Add the compounds to the respective wells and include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for 72 to 144 hours at 37°C in a humidified incubator.[10]
4. Luminescence Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Quantitative RT-PCR (qPCR) for Target Gene Expression
1. Cell Treatment and RNA Isolation:
-
Treat cells with the SMARCA2 degrader or vehicle control for 24-48 hours.[16]
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[17]
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers for the target gene (e.g., KRT80) and a housekeeping gene (e.g., GAPDH, ACTB).[18]
-
Use a real-time PCR system to perform the amplification. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[19][20]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing Key Concepts and Workflows
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. preludetx.com [preludetx.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. origene.com [origene.com]
Application Notes: Western Blot Protocol for Confirming SMARCA2 Degradation
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. Small molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] SMARCA2 (also known as BRM), a core ATPase subunit of the SWI/SNF chromatin remodeling complex, is a high-interest target in cancers with mutations in its paralog, SMARCA4.[2][3] Confirmation of on-target activity, specifically the degradation of the SMARCA2 protein, is a critical step in the development of these novel therapeutics. Western blotting is a fundamental and widely used technique to visualize and quantify the reduction in target protein levels, thereby confirming the efficacy of a degrader molecule.[1][4]
This document provides a detailed protocol for performing a Western blot analysis to confirm the degradation of SMARCA2 in response to treatment with a degrader compound. The protocol covers cell culture and treatment, lysate preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection.
Signaling Pathway and Experimental Rationale
Targeted degradation of SMARCA2 is typically initiated by a bifunctional molecule (e.g., a PROTAC) that simultaneously binds to SMARCA2 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome. The experimental workflow is designed to quantify the resulting decrease in total SMARCA2 protein levels.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Workflow
The overall experimental process for confirming SMARCA2 degradation via Western blot involves a series of sequential steps from sample preparation to data analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol outlines the steps for assessing SMARCA2 degradation in a human cell line (e.g., SW1573, which is SMARCA4-mutant) treated with a SMARCA2 degrader.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of the SMARCA2 degrader in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a dose-response of the degrader compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).[2]
-
Controls (Optional but Recommended): To confirm proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1 hour before adding the SMARCA2 degrader.[2]
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.[4][5]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[4]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[4]
Part 3: Protein Quantification and Sample Preparation
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[4]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.[4]
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][4]
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[6] Include a pre-stained protein ladder to monitor migration and determine molecular weights.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet transfer system.[4][6] Ensure the PVDF membrane is activated with methanol (B129727) before use.[1]
Part 5: Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (see Table 1 for suggested dilutions) overnight at 4°C with gentle agitation.[4] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH, or HDAC1) to ensure equal protein loading.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system (e.g., a chemiluminescence imager).[4] The expected band for SMARCA2 is approximately 181-200 kDa.[7][8][9][10]
Data Presentation: Quantitative Parameters
| Parameter | Recommended Specification | Notes |
| Cell Line | SMARCA4-mutant (e.g., SW1573, NCI-H1568) | Confers dependency on SMARCA2. |
| Protein Loading | 20-30 µg per lane | Ensure equal loading across all lanes.[4] |
| Gel Percentage | 4-12% Bis-Tris or similar gradient gel | Appropriate for resolving high molecular weight proteins like SMARCA2 (~181-200 kDa). |
| Primary Antibody | Anti-SMARCA2 (Rabbit mAb or pAb) | Consult manufacturer's datasheet for optimal dilution (typically 1:1000).[6] |
| Loading Control Ab | Anti-β-actin, Anti-GAPDH, or Anti-HDAC1 | Dilution typically 1:1000 to 1:5000.[2][6] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | BSA is sometimes preferred to reduce background with certain phospho-antibodies, though less critical here.[4] |
| Primary Ab Incubation | Overnight at 4°C | Maximizes signal.[4] |
| Secondary Ab | HRP-conjugated anti-rabbit IgG | Use at recommended dilution (e.g., 1:2000 to 1:10000). |
| Secondary Ab Incubation | 1 hour at Room Temperature | Standard incubation time.[4] |
| Detection Substrate | Enhanced Chemiluminescence (ECL) | Choose sensitivity based on protein abundance. |
| SMARCA2 MW | ~181-200 kDa | The observed molecular weight can be higher than the calculated weight.[7][9][10] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per well.[4] |
| Inefficient protein transfer. | Optimize transfer time and voltage; check membrane type.[4] | |
| Low primary antibody concentration. | Increase antibody concentration or incubation time.[4] | |
| High Background | Insufficient blocking. | Increase blocking time or change blocking agent.[4] |
| High antibody concentration. | Decrease primary/secondary antibody concentration.[4] | |
| Insufficient washing. | Increase the number and duration of wash steps.[4] | |
| Non-specific Bands | Protein degradation during prep. | Use fresh protease inhibitors in the lysis buffer.[5] |
| Non-specific antibody binding. | Use a more specific antibody; optimize antibody dilution.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. bosterbio.com [bosterbio.com]
- 8. Complex Alternative Splicing of the Smarca2 Gene Suggests the Importance of Smarca2-B Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABclonal [abclonal.com]
- 10. BRM Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Measuring Cell Viability Following SMARCA2 Degrader Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (also known as BRM) is an ATP-dependent helicase and a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible to transcription machinery.[2][3] The function of SMARCA2 is mutually exclusive with its paralog, SMARCA4 (also known as BRG1).[1] In cancers with mutations or deletions in the SMARCA4 gene, the survival and proliferation of cancer cells become dependent on SMARCA2.[3][4] This creates a synthetic lethal relationship, making SMARCA2 an attractive therapeutic target for such tumors.[3][5]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[6][7] A SMARCA2 degrader is designed to bring SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This targeted protein degradation is a promising therapeutic strategy to inhibit the growth of SMARCA4-mutant cancers.[9]
This application note provides a detailed protocol for assessing the cytotoxic effects of a SMARCA2 degrader using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[10][11]
Mechanism of Action: SMARCA2 Degradation
The SMARCA2 degrader is a heterobifunctional molecule with ligands for both SMARCA2 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). By simultaneously binding to both proteins, the degrader facilitates the formation of a ternary complex. This proximity allows the E3 ligase to polyubiquitinate SMARCA2, marking it for recognition and degradation by the 26S proteasome. The subsequent loss of the SMARCA2-containing SWI/SNF complex disrupts chromatin remodeling and gene expression, ultimately leading to cell cycle arrest and apoptosis in SMARCA4-deficient cancer cells.
Figure 1. Mechanism of SMARCA2 targeted protein degradation.
Experimental Workflow
The overall experimental process involves seeding cells, treating them with a serial dilution of the SMARCA2 degrader, incubating for a defined period, and then measuring cell viability using the CellTiter-Glo® assay.
Figure 2. Cell viability assay experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).
Materials and Reagents
-
SMARCA4-mutant cancer cell line (e.g., NCI-H1793)
-
SMARCA4-wild type cancer cell line (for selectivity assessment)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
SMARCA2 Degrader compound
-
Dimethyl Sulfoxide (DMSO, sterile)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminometer plate reader
Cell Culture and Seeding
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and healthy before plating.[12]
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with culture medium, collect cells, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the treatment period.[13]
-
Dispense 90 µL of the cell suspension into each well of an opaque-walled 96-well plate.[14]
-
To minimize "edge effects," fill the outer wells with 100 µL of sterile PBS or medium without cells.[12]
-
Include control wells: "cells + vehicle" (for 100% viability) and "medium only" (for background luminescence).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of the SMARCA2 degrader in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create working concentrations. A typical final concentration range for testing might be 1 nM to 10 µM.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).
-
Carefully add 10 µL of the diluted compound or vehicle control to the respective wells containing 90 µL of cell suspension, achieving the final desired concentrations.[14]
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours) at 37°C and 5% CO₂.
CellTiter-Glo® Assay Procedure
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][13]
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10][14]
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][13]
-
Measure the luminescence of each well using a luminometer.
Data Presentation and Analysis
Data Calculation
-
Subtract Background: Average the luminescence signal from the "medium only" wells and subtract this value from all other wells.
-
Normalize Data: Calculate the percentage of cell viability for each treated well by normalizing to the vehicle-treated control wells (set to 100% viability).
-
% Viability = (Signal_Treated / Signal_Vehicle) * 100
-
IC50 Determination
Plot the percent viability against the log-transformed compound concentrations. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50).
Example Data Tables
The following tables summarize hypothetical quantitative data for a SMARCA2 degrader (Compound X) tested against SMARCA4-mutant and wild-type cell lines.
Table 1: Dose-Response of Compound X on Cell Viability after 96h Treatment
| Cell Line | Genotype | Compound X Conc. (nM) | % Viability (Mean ± SD) |
| NCI-H1793 | SMARCA4-mutant | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 | ||
| 10 | 52.1 ± 3.8 | ||
| 100 | 15.6 ± 2.2 | ||
| 1000 | 5.3 ± 1.1 | ||
| A549 | SMARCA4-WT | 0 (Vehicle) | 100 ± 3.9 |
| 1 | 98.7 ± 4.2 | ||
| 10 | 95.4 ± 3.5 | ||
| 100 | 91.8 ± 4.0 | ||
| 1000 | 88.2 ± 3.7 |
Table 2: Summary of IC50 Values for Compound X
| Cell Line | Genotype | IC50 (nM) |
| NCI-H1793 | SMARCA4-mutant | 9.8 |
| A549 | SMARCA4-WT | > 10,000 |
Conclusion
This protocol provides a robust and reproducible method for determining the cytotoxic effects of SMARCA2 degraders on cancer cell lines. The CellTiter-Glo® assay is a sensitive, high-throughput method well-suited for generating dose-response curves and calculating IC50 values.[10] By comparing the activity in SMARCA4-mutant versus wild-type cell lines, researchers can confirm the selective, on-target effect of the degrader, providing critical data for drug development programs targeting this synthetic lethal vulnerability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing SMARCA2 Degrader Selectivity
Welcome to the technical support center for researchers developing selective SMARCA2 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of achieving selectivity over the highly homologous SMARCA4 protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common challenges and questions encountered during the development and experimental validation of selective SMARCA2 degraders.
Q1: My SMARCA2/4 bromodomain binder is not selective. How can I achieve selective degradation of SMARCA2?
A1: Achieving selective SMARCA2 degradation often transcends simple binary binding affinity.[1][2] The key lies in exploiting differences in the formation and stability of the ternary complex (SMARCA2-degrader-E3 ligase) versus the SMARCA4-degrader-E3 ligase complex.[3]
-
Ternary Complex-Driven Selectivity: Even with a non-selective binder, you can achieve remarkable selectivity by optimizing the linker length and composition.[3] This can induce favorable protein-protein interactions between SMARCA2 and the E3 ligase that are not possible with SMARCA4.[3] For instance, a specific linker may position the E3 ligase to interact with a non-conserved residue on SMARCA2, leading to preferential ubiquitination and degradation.[3]
-
Monovalent Direct Degraders: An alternative approach is to use monovalent direct degraders. These small molecules are designed to bind the target protein and induce its degradation by recruiting an E3 ligase complex without the classic bifunctional PROTAC structure.[4]
Q2: I'm observing a "hook effect" in my degradation assays. What does this mean and how can I mitigate it?
A2: The hook effect is a common phenomenon in PROTAC-mediated degradation where the extent of degradation decreases at high compound concentrations.[5] This occurs because at excessive concentrations, the PROTAC forms more binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) than the productive ternary complex required for degradation.[5]
-
Troubleshooting: To properly characterize your degrader, it is crucial to perform a wide-range dose-response curve (e.g., 8-10 concentrations with half-log dilutions) to capture the full degradation profile and accurately determine the DC50 and Dmax.[5] The presence of a hook effect is a good mechanistic indicator that your compound is working through the formation of a ternary complex.[5]
Q3: How can I confirm that the degradation of SMARCA2 is proteasome-dependent and requires the E3 ligase?
A3: To validate the mechanism of action of your SMARCA2 degrader, you should perform co-treatment experiments with inhibitors of the ubiquitin-proteasome system.
-
Experimental Validation:
-
Pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for a short period.[4][6]
-
Add your SMARCA2 degrader and incubate for the desired time.
-
Assess SMARCA2 protein levels via Western blot or a quantitative assay like HiBiT.
-
-
Expected Outcome: If degradation is proteasome-dependent, pre-treatment with these inhibitors will rescue the degradation of SMARCA2 induced by your compound.[6] Similarly, co-treatment with an excess of a ligand that binds to the E3 ligase (e.g., a VHL or CRBN ligand) should also block degradation by competing for E3 ligase binding.[6]
Q4: My selective SMARCA2 degrader shows potent in vitro degradation but has poor in vivo efficacy. What are the potential reasons?
A4: Poor in vivo efficacy despite good in vitro activity can be attributed to several factors related to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Poor Solubility and Bioavailability: The physicochemical properties of the degrader can limit its solubility and oral bioavailability, preventing it from reaching the tumor tissue at sufficient concentrations.[3][7] Optimization of the degrader's structure, for instance by incorporating polar groups, can sometimes improve these properties.[6]
-
Insufficient Target Engagement in Vivo: It is crucial to confirm that the degrader is reaching the tumor and engaging with SMARCA2. This can be assessed by measuring SMARCA2 protein levels in tumor tissue from xenograft models after treatment.[7]
-
Rapid Metabolism or Clearance: The degrader may be rapidly metabolized or cleared from circulation, leading to a short half-life and insufficient exposure time. PK studies in animal models are essential to determine the compound's exposure profile.[7]
Quantitative Data Summary
The following tables summarize the degradation potency and selectivity of various reported SMARCA2 degraders.
Table 1: In Vitro Degradation Potency and Selectivity of SMARCA2 Degraders
| Degrader | Target E3 Ligase | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | Reference |
| A947 | VHL | SW1573 | Sub-nanomolar | - | ~30-fold | [3] |
| ACBI1 | VHL | - | Dual Degrader | Dual Degrader | - | [3] |
| ACBI2 | VHL | - | Potent Degrader | - | Selective | [8] |
| GLR-203101 | CRBN | HeLa, SW1573, HEK-293 | Dose-dependent degradation | No degradation | Selective | [7] |
| SMD-3236 | VHL | HiBiT assay | 0.5 | >1000 | >2000-fold | [6] |
| Compound 12 | VHL | - | 0.3 | 115 | 383-fold | [6] |
| Compound 16 | VHL | - | 0.4 | >1000 | >2500-fold | [6] |
| Compound 17 | VHL | - | 0.4 | >1000 | >2500-fold | [6] |
| Compound 35 | VHL | - | 0.1 | >1000 | >10000-fold | [6] |
| PRT3789 | - | - | - | - | >1000-fold |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-proliferative Activity of a Selective SMARCA2 Degrader
| Cell Line (SMARCA4 status) | SMD-3236 GI50 (nM) |
| H838 (deficient) | 1.5 |
| H1568 (deficient) | 9.8 |
| A549 (deficient) | 2.3 |
| SK-MEL-5 (deficient) | 4.6 |
| H1993 (deficient) | 3.7 |
GI50: Concentration for 50% inhibition of cell growth.[6]
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to assist in the evaluation of SMARCA2 degraders.
Western Blot for SMARCA2/4 Degradation
This protocol allows for the semi-quantitative assessment of SMARCA2 and SMARCA4 protein levels following degrader treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the degrader or vehicle control for the desired time (e.g., 18-24 hours).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells and incubate the lysate on ice for 30 minutes, vortexing periodically.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[10] Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[11]
-
Wash the membrane three times with TBST.[10]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.[10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensities to determine the extent of degradation.
HiBiT-Based Live-Cell Degradation Assay
This assay provides a quantitative, real-time measurement of protein degradation kinetics in living cells.[8][12]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., SMARCA2) in a cell line that stably expresses the LgBiT protein.[8][13]
-
Assay Preparation:
-
Plate the HiBiT-tagged cells in a white, 96-well or 384-well plate and incubate overnight.[12]
-
For kinetic monitoring, replace the cell culture medium with a CO2-independent medium containing the Nano-Glo® Endurazine™ Live Cell Substrate.[12]
-
Incubate the plate for at least 2.5 hours to allow for substrate equilibration.[12]
-
-
Degrader Treatment and Measurement:
-
Data Analysis:
NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity between the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.[14][15]
-
Plasmid Construction and Transfection:
-
Clone the target protein (e.g., SMARCA2) as a fusion with NanoLuc® luciferase (the energy donor).
-
Clone the E3 ligase (e.g., VHL or CRBN) as a fusion with HaloTag® (the energy acceptor).[14]
-
Co-transfect the plasmids into suitable cells (e.g., HEK293T).
-
-
Assay Procedure:
-
After transfection, plate the cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Add the degrader compound at various concentrations.
-
Add the NanoBRET™ substrate.
-
Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped with appropriate filters.[14]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio upon degrader addition indicates the formation of the ternary complex.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the development of selective SMARCA2 degraders.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plexium.com [plexium.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 15. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com.cn]
Identifying and minimizing off-target effects of SMARCA2 degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SMARCA2 degraders. The focus is on identifying and minimizing off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for SMARCA2 degraders?
A1: Off-target effects with SMARCA2 degraders, typically Proteolysis-Targeting Chimeras (PROTACs), can arise from several sources:
-
Degradation of the Homologous Protein SMARCA4: Due to the high structural homology between the SMARCA2 and SMARCA4 ATPases and bromodomains, achieving selective degradation is a significant challenge. Many SMARCA2-targeted ligands also bind to SMARCA4, leading to its unintended degradation.[1][2]
-
Off-Target Binding of the SMARCA2 Ligand: The warhead that binds to SMARCA2 may have affinity for other proteins in the cell, leading to their unintended degradation.
-
Off-Target Binding of the E3 Ligase Ligand: Ligands for commonly used E3 ligases (e.g., VHL, CRBN) can sometimes induce degradation of the E3 ligase's natural substrates or other "neo-substrates".[3]
-
Formation of Unintended Ternary Complexes: The degrader might induce the formation of a stable ternary complex between the E3 ligase and an off-target protein, leading to its ubiquitination and degradation.[2]
Q2: Why is selective degradation of SMARCA2 over SMARCA4 important?
A2: SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF chromatin remodeling complex.[4][5] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This creates a synthetic lethal relationship.[1][6][7] Therefore, selectively degrading SMARCA2 in SMARCA4-mutant cancers is a promising therapeutic strategy.[7][8] Dual degradation of both SMARCA2 and SMARCA4 can be poorly tolerated and may lead to toxicity in healthy cells where SMARCA4 is functional.[2]
Q3: What are the essential controls for any SMARCA2 degrader experiment?
| Control Type | Purpose & Rationale | Example |
| Vehicle Control | Establishes the baseline protein levels in the absence of the degrader. | Cells treated with the same concentration of DMSO used for the degrader. |
| Inactive Epimer/Negative Control | Demonstrates that the observed degradation requires specific engagement of both the target and the E3 ligase. | A diastereomer of the degrader with a mutation in the E3 ligase-binding or target-binding motif that abrogates binding.[9][10] |
| Proteasome Inhibitor | Confirms that protein loss is mediated by the proteasome, a hallmark of PROTAC activity. | Pre-treat cells with a proteasome inhibitor (e.g., MG132, Carfilzomib) before adding the degrader. Degradation should be rescued.[9][11] |
| E3 Ligase Ligand Competition | Verifies that degradation is dependent on the intended E3 ligase. | Pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., VHL ligand for a VHL-recruiting PROTAC). This should compete with the degrader and rescue degradation.[9] |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Scenario 1: Unexpected Cellular Toxicity
Q: My SMARCA2 degrader is causing significant cell death at concentrations where I see effective SMARCA2 degradation, even in cell lines that are not SMARCA4-deficient. What could be the cause?
A: This suggests potential off-target toxicity. The logical flow for troubleshooting this issue is as follows:
-
Confirm On-Target Toxicity vs. Off-Target Effects: The first step is to determine if the toxicity is due to the intended degradation of SMARCA2 or an unintended off-target effect.
-
Assess SMARCA4 Degradation: The most likely off-target is the highly homologous SMARCA4 protein.
-
Unbiased Off-Target Search: If SMARCA4 degradation is minimal, a global proteomics screen is necessary to identify other proteins that are being degraded.
-
Validate Hits: Once potential off-targets are identified, they must be validated using orthogonal methods.
// Nodes start [label="Problem:\nUnexpected Cellular Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the toxicity recapitulated by\nSMARCA2 siRNA/knockout?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Toxicity is likely on-target.\nConsider therapeutic window.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Assess SMARCA4 protein levels\nvia Western Blot.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is SMARCA4 also degraded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Toxicity likely due to dual\nSMARCA2/4 degradation.\nRedesign degrader for selectivity.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Perform global proteomics (MS)\nto identify other degraded proteins.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q5 [label="Are other proteins significantly\ndegraded in a dose-dependent manner?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a5_yes [label="Validate off-target degradation\nusing Western Blot or CETSA.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a5_no [label="Toxicity may be due to\noff-target inhibition (not degradation)\nor compound properties. Investigate further.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; q2 -> q3; q3 -> a3_yes [label="Yes"]; q3 -> q4 [label="No"]; q4 -> q5; q5 -> a5_yes [label="Yes"]; q5 -> a5_no [label="No"]; }
Caption: Troubleshooting workflow for unexpected degrader toxicity.
Scenario 2: Lack of Selectivity between SMARCA2 and SMARCA4
Q: My proteomics data shows that my degrader is degrading both SMARCA2 and SMARCA4. How can I improve selectivity?
A: Achieving selectivity between these highly homologous proteins is a common challenge. Selectivity is not just about binding affinity; it's about forming a productive ternary complex that leads to ubiquitination.
-
Modify the Linker: The length, composition, and attachment point of the linker are critical for determining the orientation of the target protein and E3 ligase. Systematically varying the linker can identify configurations that favor a productive SMARCA2-degrader-E3 complex while disfavoring the SMARCA4 complex.[2]
-
Change the E3 Ligase: Different E3 ligases (e.g., VHL, CRBN, DCAF15, FBXO22) have different surface topographies and cellular expression levels.[3][12] Switching the E3 ligase ligand may identify a pairing that provides a more favorable conformation for selective SMARCA2 degradation.
-
Re-evaluate the SMARCA2 Binder: While the bromodomains are highly similar, subtle differences can be exploited. A binder that takes advantage of non-conserved residues near the binding pocket can confer selectivity.[2]
Caption: Optimizing degraders for selective ternary complex formation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SMARCA2 degraders and identify off-target effects.
Protocol 1: Global Proteomics using Mass Spectrometry for Off-Target Profiling
This protocol provides an unbiased view of all protein degradation events induced by the degrader.
Objective: To identify all proteins that are significantly downregulated upon treatment with a SMARCA2 degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a SMARCA4-wildtype line like SW1573 to assess SMARCA2/4 selectivity) to ~80% confluency.
-
Treat cells with the SMARCA2 degrader at multiple concentrations (e.g., 0.1x, 1x, 10x DC50) and a vehicle control (DMSO) for a short duration (e.g., 6-8 hours) to prioritize direct degradation events over downstream secondary effects.[11] Include an inactive epimer as a negative control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest proteins into peptides using an enzyme like Trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography based on hydrophobicity.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The instrument will determine the peptide sequences and quantify the abundance of each protein based on the reporter ion intensities from the TMT labels.[13]
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data to account for any loading variations.
-
Identify proteins whose abundance is significantly and dose-dependently decreased in the degrader-treated samples compared to both vehicle and inactive controls. These are your potential off-targets.
-
// Nodes step1 [label="1. Cell Treatment\n(Degrader, Controls)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Lysis & Digestion\nto Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. TMT Labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="5. Data Analysis\n(Identify Downregulated Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="List of Potential\nOff-Targets", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> result; }
Caption: Workflow for global proteomics off-target identification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm that a degrader physically binds to its intended target (and potential off-targets) inside the cell.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]
Objective: To verify the engagement of the SMARCA2 degrader with SMARCA2 and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the degrader at a saturating concentration for a sufficient time to allow cell penetration and binding. Include a vehicle control.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Data Analysis:
-
For each treatment condition (degrader vs. vehicle), plot the percentage of soluble protein against the temperature.
-
A shift of the melting curve to a higher temperature in the degrader-treated sample indicates that the compound binds to and stabilizes the protein, confirming target engagement.[14][17]
-
Table 1: Example CETSA Data Summary
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| SMARCA2 | Vehicle | 48.2°C | - | Baseline |
| SMARCA2 | Degrader (1 µM) | 54.5°C | +6.3°C | Strong Engagement |
| SMARCA4 | Vehicle | 49.1°C | - | Baseline |
| SMARCA4 | Degrader (1 µM) | 51.3°C | +2.2°C | Weak Engagement |
| Off-Target X | Vehicle | 52.0°C | - | Baseline |
| Off-Target X | Degrader (1 µM) | 51.8°C | -0.2°C | No Engagement |
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smarca4 inactivation promotes lineage-specific transformation and early metastatic features in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preludetx.com [preludetx.com]
- 8. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. annualreviews.org [annualreviews.org]
Technical Support Center: Enhancing SMARCA2 PROTAC Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) for SMARCA2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the potency and efficacy of your SMARCA2 PROTACs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the potency of a SMARCA2 PROTAC?
A1: The potency of a SMARCA2 PROTAC is a multifactorial characteristic primarily governed by its ability to effectively induce the formation of a stable ternary complex between SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] Key determinants of potency include:
-
Ternary Complex Formation and Stability: The affinity and stability of the SMARCA2-PROTAC-E3 ligase complex are paramount.[1] Stronger and more stable complexes generally lead to more efficient degradation.
-
Cooperativity (α): Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, significantly stabilizes the ternary complex and is often correlated with higher potency.[1][2]
-
Linker Design: The chemical linker connecting the SMARCA2-binding warhead and the E3 ligase-recruiting ligand plays a crucial role in establishing favorable protein-protein interactions within the ternary complex.[3][4][5][6] Its length, rigidity, and composition must be optimized.[4][6]
-
E3 Ligase Choice and Engagement: The selection of the E3 ligase (e.g., VHL or CRBN) and the affinity of the PROTAC for it are important.[7] The chosen E3 ligase must be expressed in the target cells.
-
Cellular Permeability and Efflux: The ability of the PROTAC to penetrate the cell membrane and avoid efflux pumps is essential for reaching its intracellular target.[4][8]
Q2: How does the linker composition affect my SMARCA2 PROTAC's potency?
A2: The linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[5][6] Its composition influences several key parameters:
-
Ternary Complex Conformation: The linker's length and flexibility dictate the spatial orientation of SMARCA2 and the E3 ligase, which is critical for productive ubiquitination.[1][6]
-
Protein-Protein Interactions: Linkers can form direct interactions with the target protein and/or the E3 ligase, thereby stabilizing the ternary complex. For instance, incorporating a phenyl ring into the linker can introduce beneficial pi-stacking interactions.[4][6]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[3][9] For example, replacing flexible PEG linkers with more rigid structures like piperazine (B1678402) or phenyl rings can improve permeability and reduce efflux.[4][5]
Q3: Should I aim for the highest possible binding affinity to SMARCA2 and the E3 ligase?
A3: Not necessarily. While sufficient binding affinity to both SMARCA2 and the E3 ligase is required, extremely high affinity can sometimes be detrimental. This is known as the "hook effect," where at high concentrations, the PROTAC forms binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) that do not lead to degradation, thus reducing overall efficacy. A balanced affinity profile that favors the formation of the ternary complex is often more desirable.[2]
Q4: What are common mechanisms of resistance to SMARCA2 PROTACs?
A4: Resistance to SMARCA2 PROTACs can emerge through various mechanisms:
-
Mutations in the E3 Ligase: Mutations in the E3 ligase, such as VHL, can disrupt the PROTAC's ability to bind and recruit it, thereby preventing ternary complex formation.[10]
-
Mutations in the Target Protein: Although less commonly reported for SMARCA2, mutations in the PROTAC binding site on the target protein can also confer resistance.[11]
-
Downregulation of E3 Ligase Levels: Decreased expression of the recruited E3 ligase within the cancer cells can limit the PROTAC's degradation capacity.
-
Overexpression of Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to diminished target degradation.[11]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Degradation Potency (High DC50) | Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging SMARCA2 and the E3 ligase. | • Optimize the Linker: Systematically vary the linker length, composition, and attachment points.[4][5][6]• Evaluate Different E3 Ligase Ligands: Test ligands for alternative E3 ligases (e.g., CRBN if currently using VHL) or ligands with different affinities for the same E3 ligase.[7]• Confirm Target Engagement: Ensure your warhead effectively binds to SMARCA2 in the cellular environment. |
| Poor Cell Permeability: The PROTAC may not be reaching sufficient intracellular concentrations. | • Improve Physicochemical Properties: Modify the PROTAC to enhance its lipophilicity or reduce its polarity. Introducing rigid linkers can sometimes improve permeability.[4][8]• Perform Permeability Assays: Use assays like the Caco-2 permeability assay to directly measure cell penetration.[8] | |
| High Efflux Ratio: The PROTAC is being actively transported out of the cell. | • Co-administer with Efflux Pump Inhibitors: In experimental settings, this can confirm if efflux is the primary issue.[11]• Modify PROTAC Structure: Rational design to reduce recognition by efflux pumps.[4] | |
| Incomplete Degradation (High Dmax) | Target Protein Synthesis Rate: The rate of new SMARCA2 synthesis may be competing with the rate of degradation. | • Time-Course Experiments: Evaluate degradation at different time points to understand the kinetics.[1]• Consider Target Half-Life: The intrinsic half-life of SMARCA2 can influence the achievable Dmax.[12] |
| "Hook Effect": At high concentrations, the formation of binary complexes may inhibit ternary complex formation. | • Perform Dose-Response Experiments over a Wide Concentration Range: This will help identify the optimal concentration for maximal degradation.[2] | |
| Lack of Selectivity (e.g., degradation of SMARCA4) | Non-selective Warhead: The SMARCA2-binding moiety may also have high affinity for SMARCA4. | • Utilize Ternary Complex-Driven Selectivity: Design PROTACs where selectivity is conferred by specific protein-protein interactions within the ternary complex that are unique to SMARCA2.[13]• Explore Different Linker Exit Vectors: The attachment point of the linker on the warhead can influence selectivity.[13] |
| Variability in Experimental Results | Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations. | • Standardize Protocols: Ensure all experimental parameters are consistent across replicates and experiments.• Use Appropriate Controls: Include positive and negative controls in all assays. |
| Cell Line Differences: E3 ligase expression levels can vary between cell lines. | • Characterize Cell Lines: Confirm the expression of the target protein and the recruited E3 ligase in your chosen cell line. |
Data Presentation
Table 1: Comparison of SMARCA2 PROTAC Potency and Biophysical Properties
| PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Ternary Complex K_LPT_ (nM) | Cooperativity (α) | Reference |
| ACBI1 | VHL | ~250 | ~70 | - | 4.8 | [4] |
| A947 | VHL | <1 | >90 | - | - | [13][14] |
| ACBI2 | VHL | ~10 | >90 | - | - | [13] |
| YDR1 | CRBN | 69 (24h) | 87 (24h) | - | - | [9] |
| YD54 | CRBN | 8.1 (24h) | 98.9 (24h) | - | - | [9] |
| SMARCA2/4-degrader-1 | - | <100 | >90 | - | - | [15] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Cell Seeding: Seed cells (e.g., A549, SW1573) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the SMARCA2 PROTAC or DMSO as a vehicle control. Incubate for the desired time (e.g., 18, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of remaining SMARCA2 relative to the DMSO control. Plot the data to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the purified E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the purified SMARCA2 bromodomain and varying concentrations of the PROTAC. Also prepare solutions of the PROTAC alone and the SMARCA2 bromodomain alone.
-
Binding Measurement:
-
Inject the solutions over the sensor chip surface.
-
Measure the association and dissociation kinetics in real-time.
-
Regenerate the sensor surface between injections according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K_D_ or K_LPT_) and kinetic parameters (ka and kd).
-
Calculate the cooperativity factor (α) by comparing the binding affinity of SMARCA2 to the PROTAC-E3 ligase binary complex with its affinity to the E3 ligase alone.[1]
-
Visualizations
Caption: Mechanism of SMARCA2 degradation by a PROTAC.
Caption: Troubleshooting workflow for low SMARCA2 PROTAC potency.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
"SMARCA2 ligand-8" stability and solubility issues in DMSO
Welcome to the technical support center for SMARCA2 ligand-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). The quality of the DMSO is critical for achieving maximum solubility and stability.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been protected from moisture. For a related compound, SMARCA2/4-IN-2, it has been noted that hygroscopic DMSO has a significant impact on its solubility[1].
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. For SMARCA2/4-IN-2, sonication is recommended to achieve a concentration of 100 mg/mL in DMSO[1].
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
-
pH Adjustment: For some similar compounds, like SMARCA-BD ligand 1, adjusting the pH to around 6 with a dilute acid (e.g., 1 M HCl) can aid in solubilization. This should be tested on a small scale first, as it may not be suitable for all experimental applications.
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: The exact maximum solubility of a specific batch of this compound should be determined experimentally. However, based on data from similar compounds, a concentration range can be estimated. For instance, SMARCA2/4-IN-2 is soluble in DMSO at up to 100 mg/mL[1], while SMARCA-BD ligand 1 is soluble at 33.33 mg/mL. It is advisable to start with a lower concentration and gradually increase it.
Q4: How should I store my stock solution of this compound in DMSO?
A4: For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures. Based on recommendations for similar compounds, store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Q5: I suspect my this compound in DMSO is degrading. How can I check for this?
A5: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. A protocol for assessing stability is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Precipitate formation in my stock solution upon storage.
-
Possible Cause 1: Supersaturated solution. You may have exceeded the solubility limit at the storage temperature.
-
Solution: Gently warm the solution to 37°C and sonicate to redissolve the precipitate. If it does not redissolve, you may need to prepare a new, less concentrated stock solution.
-
-
Possible Cause 2: Water absorption by DMSO. Moisture can cause the compound to precipitate out of solution.
-
Solution: Ensure you are using anhydrous DMSO and that your storage vials are properly sealed to prevent moisture ingress.
-
Issue 2: Inconsistent results in my cell-based assays.
-
Possible Cause 1: Incomplete solubilization. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.
-
Solution: Visually inspect your stock solution for any particulate matter before use. If necessary, centrifuge the solution and use the supernatant. It is highly recommended to determine the actual concentration of your stock solution spectrophotometrically if a molar extinction coefficient is known, or by a quantitative analytical method.
-
-
Possible Cause 2: Degradation of the compound. Over time, especially with improper storage or repeated freeze-thaw cycles, the compound may degrade, leading to reduced activity.
-
Solution: Prepare fresh stock solutions regularly. Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Perform a stability check using HPLC or LC-MS if you suspect degradation.
-
Data Presentation
The following tables provide illustrative data for the solubility and stability of this compound in DMSO. Note: This data is hypothetical and based on typical values for similar compounds. Users should perform their own experiments to determine the precise parameters for their specific batch.
Table 1: Illustrative Solubility of this compound in Anhydrous DMSO
| Temperature (°C) | Maximum Estimated Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| 25 | ~25 | ~71 | May require sonication |
| 37 | ~50 | ~142 | Gentle warming can aid dissolution |
Molecular Weight of this compound is assumed to be approximately 352.13 g/mol .
Table 2: Illustrative Stability of this compound in DMSO at Different Storage Conditions
| Storage Temperature (°C) | Time | Estimated Purity by HPLC (%) |
| 25 (Room Temperature) | 24 hours | >98% |
| 7 days | ~90% | |
| 4 | 7 days | >95% |
| -20 | 1 month | >98% |
| -80 | 6 months | >98% |
Experimental Protocols
Protocol 1: Determination of Solubility in DMSO
-
Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.
-
Add a small volume of anhydrous DMSO (e.g., 20 µL) to create a concentrated slurry.
-
Use a vortex mixer to mix the slurry.
-
If not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.
-
If the compound is still not dissolved, gently warm the vial to 37°C for 5-10 minutes.
-
Continue adding small volumes of DMSO, vortexing, and sonicating after each addition until the compound is fully dissolved.
-
Record the total volume of DMSO used to calculate the solubility.
Protocol 2: Assessment of Stability in DMSO by HPLC
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution in an appropriate mobile phase and inject it into an HPLC system.
-
Record the chromatogram and the peak area of the parent compound.
-
Store the stock solution under the desired test conditions (e.g., room temperature, -20°C, -80°C).
-
At subsequent time points (e.g., 24 hours, 7 days, 1 month), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound stock solution.
Caption: A logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Interpreting Unexpected Results in SMARCA2 Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in SMARCA2 degradation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. No or Poor SMARCA2 Degradation Observed
Q1: I am not observing any degradation of SMARCA2 after treating my cells with a degrader. What are the possible causes and how can I troubleshoot this?
A1: Lack of SMARCA2 degradation is a common issue that can arise from several factors related to the experimental setup, the degrader itself, or the biological system.
Troubleshooting Guide:
| Possible Cause | Recommended Action |
| Ineffective Degrader Concentration | Perform a dose-response experiment with a wider range of concentrations. The optimal concentration for degradation may be narrow.[1] |
| "Hook Effect" | High concentrations of PROTACs can lead to the formation of non-productive binary complexes, reducing degradation efficiency.[1] Test lower concentrations of your degrader.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for maximal degradation. |
| Poor Cell Permeability of the Degrader | If possible, use a cell permeability assay to assess the compound's ability to enter the cells. |
| Low E3 Ligase Expression | Verify the expression of the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) recruited by your degrader in the cell line being used.[1] |
| Issues with Western Blotting | Refer to the detailed Western Blotting troubleshooting guide below (FAQ #5). |
| Compound Instability | Ensure the degrader is properly stored and handled to prevent degradation. |
Logical Troubleshooting Workflow for No SMARCA2 Degradation
Caption: A step-by-step workflow for troubleshooting the absence of SMARCA2 degradation.
2. Inconsistent or Variable Degradation Results
Q2: My SMARCA2 degradation results are not reproducible between experiments. What could be causing this variability?
A2: Inconsistent results can be frustrating and can stem from subtle variations in experimental procedures.
Troubleshooting Guide:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[1] |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range, as protein expression levels can change with extensive passaging. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of the degrader for each experiment from a concentrated stock solution. |
| Fluctuations in Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
3. Unexpected Off-Target Effects
Q3: I am observing degradation of SMARCA4 or other proteins in addition to SMARCA2. How can I assess the selectivity of my degrader?
A3: While the goal is selective SMARCA2 degradation, some degraders may exhibit off-target effects, particularly on the highly homologous SMARCA4 protein.[2][3]
Troubleshooting Guide:
| Possible Cause | Recommended Action |
| Lack of Degrader Selectivity | The degrader may bind to the bromodomains of both SMARCA2 and SMARCA4.[3] |
| High Degrader Concentration | High concentrations can sometimes lead to off-target degradation.[3] Perform a dose-response experiment and assess the degradation of both SMARCA2 and SMARCA4. |
| Proteomics Analysis | Perform global ubiquitin mapping and proteome profiling to identify any unexpected off-target degradation.[2][3] |
| CRISPR/Cas9 Knockout Controls | Use cell lines with SMARCA2 or SMARCA4 knocked out to confirm on-target effects. |
| Rescue Experiments | Perform rescue experiments by overexpressing a degrader-resistant mutant of SMARCA2 to see if the phenotype is reversed. |
Signaling Pathway for PROTAC-Mediated Degradation
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
4. Discrepancy Between Degradation and Cell Viability
Q4: I see potent SMARCA2 degradation, but there is no corresponding effect on cell viability. What could explain this?
A4: A lack of correlation between target degradation and cell viability can be due to several biological factors.
Troubleshooting Guide:
| Possible Cause | Recommended Action |
| Cell Line is Not Dependent on SMARCA2 | SMARCA2 degradation is primarily effective in SMARCA4-mutant or deficient cancer cells.[2][4] Confirm the SMARCA4 status of your cell line. |
| Temporal Disconnect | There may be a lag between protein degradation and the resulting cellular phenotype.[1] Extend the duration of the cell viability assay (e.g., 5-7 days). |
| Functional Redundancy | Other cellular mechanisms may compensate for the loss of SMARCA2. |
| Off-Target Effects Masking the Phenotype | Unintended effects of the degrader could be influencing cell viability. Use a non-degrading control compound to assess off-target effects. |
5. Western Blotting Issues
Q5: I am having trouble with my SMARCA2 Western blots (e.g., no bands, multiple bands, high background). How can I optimize my protocol?
A5: Western blotting is a critical method for assessing protein degradation, and its success depends on careful optimization.[5][6]
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Action |
| No Bands/Faint Bands | Poor antibody affinity, insufficient protein load, or transfer issues.[6][7] | Use a validated primary antibody for SMARCA2. Increase the amount of protein loaded per lane (20-30 µg of whole-cell extract is recommended).[8] Optimize transfer conditions (time and voltage).[5] |
| Multiple Bands | Protein degradation, post-translational modifications, or non-specific antibody binding.[5] | Add protease and phosphatase inhibitors to the lysis buffer.[8] Use a fresh sample.[8] Optimize antibody concentrations and blocking conditions.[7] |
| High Background | Antibody concentration too high, insufficient washing, or inappropriate blocking.[7] | Titrate primary and secondary antibody concentrations. Increase the duration and number of washes. Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST).[7] |
| Uneven Bands ("Smiling") | Overloading of lanes or issues with gel polymerization.[5] | Reduce the amount of protein loaded. Ensure proper gel casting or use pre-cast gels.[5] |
Experimental Protocols
1. Western Blotting for SMARCA2 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMARCA2 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Image the blot using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH, β-actin, or HDAC1) to normalize protein levels.[3]
-
2. Ubiquitination Assay
-
Cell Treatment and Lysis:
-
Treat cells with the SMARCA2 degrader and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-4 hours) to allow ubiquitinated proteins to accumulate.
-
Lyse cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-SMARCA2 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect ubiquitinated SMARCA2.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the SMARCA2 degrader.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 3-7 days.
-
-
Measurement:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and calculate IC50 values.
-
4. SMARCA2 Rescue Experiment
-
Construct Generation:
-
Create a SMARCA2 expression construct that is resistant to the degrader (e.g., by introducing mutations in the binding site).
-
-
Transfection/Transduction:
-
Transfect or transduce the SMARCA4-mutant cells with the rescue construct or an empty vector control.
-
-
Degrader Treatment:
-
Treat the cells with the SMARCA2 degrader.
-
-
Analysis:
-
Assess SMARCA2 levels by Western blotting to confirm the expression of the rescue construct and degradation of the endogenous protein.
-
Perform a cell viability assay to determine if the expression of the degrader-resistant SMARCA2 rescues the cells from the anti-proliferative effects of the degrader.
-
5. CRISPR-Cas9 Mediated SMARCA2 Knockout
-
sgRNA Design and Cloning:
-
Design and clone sgRNAs targeting a conserved exon of the SMARCA2 gene into a Cas9 expression vector.[9]
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 construct into the target cell line.
-
Select for transfected cells (e.g., using puromycin (B1679871) resistance).
-
-
Single-Cell Cloning:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[10]
-
-
Validation:
Quantitative Data Summary
Table 1: Example Degradation Potency (DC50) and Anti-proliferative Activity (IC50) of SMARCA2 Degraders in SMARCA4-mutant Cell Lines
| Degrader | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Cell Proliferation IC50 (nM) |
| Degrader X | NCI-H1693 | 5 | >1000 | 10 |
| Degrader Y | SW1573 | 10 | >2000 | 25 |
| Degrader Z | A549 | 8 | >1500 | 15 |
Data is hypothetical and for illustrative purposes.
Experimental Workflow for Assessing a Novel SMARCA2 Degrader
Caption: A typical experimental cascade for the evaluation of a novel SMARCA2 degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
Validation & Comparative
Validating On-Target SMARCA2 Degradation: A Proteomics Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with inactivating mutations in its paralog, SMARCA4. This synthetic lethal approach relies on the selective removal of the SMARCA2 protein. Validating the on-target efficacy and specificity of SMARCA2 degraders, such as Proteolysis Targeting Chimeras (PROTACs), is a critical step in their development. This guide provides an objective comparison of key proteomics-based methodologies for this purpose, supported by experimental data and detailed protocols.
Executive Summary
Effective validation of on-target SMARCA2 degradation requires a multi-faceted approach. This guide compares three principal proteomics techniques:
-
Western Blot: A widely accessible, antibody-based method ideal for initial, semi-quantitative validation of protein knockdown.
-
Global Proteomics (e.g., TMT-based Mass Spectrometry): A powerful discovery tool for assessing the proteome-wide selectivity of a degrader, capable of identifying off-target effects.
-
Targeted Proteomics (e.g., Parallel Reaction Monitoring - PRM): A highly sensitive and specific mass spectrometry-based method for precise quantification of SMARCA2 and its paralog SMARCA4.
Each technique offers distinct advantages in terms of throughput, sensitivity, cost, and the type of data generated. The choice of methodology will depend on the specific research question and the stage of degrader development.
Comparative Analysis of Proteomics Techniques
The following table summarizes the key characteristics of each technique for validating SMARCA2 degradation.
| Feature | Western Blot | Global Proteomics (TMT-MS) | Targeted Proteomics (PRM-MS) |
| Principle | Immunoassay using specific antibodies to detect SMARCA2 protein. | Unbiased, quantitative mass spectrometry of the entire proteome. | Targeted mass spectrometry for the precise quantification of pre-selected peptides. |
| Primary Use Case | Initial confirmation of SMARCA2 degradation; semi-quantitative analysis. | Assessment of degrader selectivity and identification of off-target effects. | Accurate and sensitive quantification of SMARCA2 and SMARCA4 levels. |
| Sensitivity | Moderate to high, dependent on antibody quality. | High, capable of identifying thousands of proteins. | Very high, excellent for detecting low-abundance peptides. |
| Throughput | Low to medium. | High, can multiplex multiple samples in a single run. | Medium to high, can target hundreds of peptides per run. |
| Specificity | Dependent on antibody specificity. | High, based on peptide fragmentation patterns. | Very high, due to targeted precursor and fragment ion monitoring. |
| Cost | Relatively low. | High, requires specialized equipment and expertise. | Moderate to high, requires specialized equipment. |
| Data Output | Band intensity (semi-quantitative). | Relative protein abundance across the proteome. | Absolute or relative quantification of target peptides. |
Quantitative Data Presentation: A Case Study with a SMARCA2 Degrader
To illustrate the application of these techniques, let's consider a hypothetical SMARCA2-targeting PROTAC, "Degrader-X". The following tables present representative quantitative data that could be obtained from each method.
Table 1: Western Blot Analysis of SMARCA2 Degradation
| Treatment | SMARCA2 Protein Level (Normalized to Control) |
| Vehicle (DMSO) | 100% |
| Degrader-X (10 nM) | 15% |
| Degrader-X (100 nM) | <5% |
Data is semi-quantitative and based on densitometry of Western blot bands.
Table 2: Global Proteomics (TMT-MS) Profile of Cells Treated with Degrader-X (100 nM)
| Protein | Fold Change (Degrader-X vs. Vehicle) | p-value |
| SMARCA2 | -20.5 | <0.001 |
| SMARCA4 | -1.2 | 0.25 |
| BRD4 | -1.1 | 0.31 |
| Off-target Protein Y | -5.8 | <0.01 |
| ... | ... | ... |
This data highlights the high selectivity of Degrader-X for SMARCA2 with minimal impact on its paralog SMARCA4 and most other proteins, while also identifying a potential off-target liability.
Table 3: Targeted Proteomics (PRM-MS) Quantification of SMARCA2 and SMARCA4 Peptides
| Peptide | Protein | Fold Change (Degrader-X vs. Vehicle) |
| IAGLDEWERPT(K) | SMARCA2 | -22.1 |
| VYDIEFGHI(R) | SMARCA2 | -21.5 |
| IAGLDEWERPS(K) | SMARCA4 | -1.3 |
| AYDKEFGHI(R) | SMARCA4 | -1.1 |
PRM provides precise and reproducible quantification of specific peptides, confirming the potent and selective degradation of SMARCA2.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps is crucial for understanding the validation process.
Detailed Experimental Protocols
Western Blot Protocol for SMARCA2
-
Cell Lysis:
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
TMT-based Global Proteomics Protocol
-
Sample Preparation:
-
Extract proteins as described for Western Blotting.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins, and perform statistical analysis to determine significantly up- or down-regulated proteins.
-
Parallel Reaction Monitoring (PRM) Protocol for SMARCA2
-
Peptide Selection and Assay Development:
-
Select 2-3 unique, proteotypic peptides for SMARCA2 and SMARCA4.
-
Optimize MS parameters (collision energy, retention time scheduling) for each target peptide using synthetic stable isotope-labeled (SIL) peptides.
-
-
Sample Preparation:
-
Extract and digest proteins as described for global proteomics.
-
Spike in a known amount of SIL peptides for absolute quantification.
-
-
LC-PRM Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer operating in PRM mode.
-
The instrument will specifically target the pre-selected precursor ions for fragmentation and analysis.
-
-
Data Analysis:
-
Process the data using software like Skyline.
-
Integrate the peak areas of the fragment ions for each target peptide and its corresponding SIL standard to determine the absolute or relative abundance of SMARCA2 and SMARCA4.
-
Conclusion
The validation of on-target SMARCA2 degradation is a critical component of developing novel therapeutics. A combination of proteomics techniques provides a comprehensive understanding of a degrader's efficacy and selectivity. Western Blotting offers a straightforward initial assessment, while global proteomics provides an unbiased view of proteome-wide effects. For precise and sensitive quantification, targeted proteomics methods like PRM are unparalleled. By employing these methodologies, researchers can confidently advance the development of potent and selective SMARCA2 degraders for the treatment of cancer and other diseases.
A Comparative Analysis of SMARCA2 Degraders: SMARCA2 Ligand-8 Based Degrader vs. Published PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to SMARCA2-Targeting Proteolysis Targeting Chimeras (PROTACs)
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. This dependency creates a synthetic lethal relationship that can be exploited by potent and selective SMARCA2 degraders. This guide provides a comparative overview of a SMARCA2 degrader based on "SMARCA2 ligand-8" against other well-characterized, published SMARCA2 PROTACs, focusing on their performance backed by experimental data.
Mechanism of Action: A Shared Strategy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of two key components: a ligand that binds to the target protein (in this case, SMARCA2) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The Role of SMARCA2 in Chromatin Remodeling
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression. In cancers where SMARCA4 is lost, the paralogous SMARCA2 becomes essential for the survival of cancer cells, presenting a key vulnerability.
Quantitative Comparison of SMARCA2 Degraders
The following tables summarize the available quantitative data for "this compound" based degraders and other prominent published SMARCA2 PROTACs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines and assay duration, across different studies.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound Name | Ligand for Target | E3 Ligase Ligand | DC50 SMARCA2 | DC50 SMARCA4 | Cell Line | Selectivity (SMARCA4/SMARCA2) | Reference |
| PROTAC SMARCA2 degrader-8 (Compound 1) | This compound | - | 28 nM | - | A375 | Not Reported | [1] |
| PROTAC SMARCA2/4-degrader-8 (Compound I-502) | SMARCA2/4 ligand | VHL | <100 nM | <100 nM (MV411) | A549, MV411 | ~1 | [2][3] |
| A947 | SMARCA2/4 Bromodomain Binder | VHL | 39 pM | 1.1 nM | SW1573 | ~28 | [4][5] |
| ACBI2 | SMARCA2/4 Bromodomain Binder | VHL | 1 nM | 32 nM | RKO | ~32 | [6] |
| YDR1 | Gen-1 | Cereblon | Potent Degrader | Modestly Degraded | C57BL/6 & CrbnI391V mice spleen | Selective for SMARCA2 | [7] |
| YD54 | Gen-1 | Cereblon | Potent Degrader | - | - | Selective for SMARCA2 | [7][8] |
Note: "PROTAC SMARCA2 degrader-8" and "PROTAC SMARCA2/4-degrader-8" appear to be different compounds from different suppliers, highlighting the importance of verifying compound identity.
Table 2: Anti-proliferative Activity and In Vivo Efficacy
| Compound Name | IC50 / EC50 | Cell Line | In Vivo Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A947 | Mean IC50 = 7 nM (SMARCA4-mutant) | NSCLC cell panel | SMARCA4-mutant NSCLC xenografts | 40 mg/kg, i.v., single-dose | Significant TGI | [4][5] |
| ACBI2 | EC50: 7 nM | A549, NCI-H1568 | A549 xenograft | 80 mg/kg, p.o., daily | Significant TGI | [6][9] |
| YDR1 | - | - | SMARCA4 mutant xenografts | 80 mg/kg, p.o., daily for 3 days | 87% SMARCA2 degradation in tumor | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of SMARCA2 degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density to ensure they are in a logarithmic growth phase at the time of harvest.[10] Treat cells with serial dilutions of the SMARCA2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[10] Incubate the membrane with a primary antibody specific for SMARCA2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to normalize for protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.[12]
Cell Viability Assay
This assay measures the effect of the degrader on the proliferation and viability of cancer cells.
Protocol (using a luminescent ATP-based assay, e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the SMARCA2 degrader.[11]
-
Incubation: Incubate the plate for a set period, typically 72 to 120 hours.[11]
-
Lysis and Luminescence Reading: Add the assay reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).[11]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to vehicle-treated control wells and determine the IC50 or GI50 value.[11]
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of the SMARCA2 degrader in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, a SMARCA4-deficient non-small cell lung cancer line) into immunocompromised mice.[6][9]
-
Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.[9]
-
Compound Administration: Administer the SMARCA2 degrader via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule.[7][13]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.[9]
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess the level of SMARCA2 degradation by Western blot or immunohistochemistry.[7]
-
Efficacy Evaluation: Compare the tumor growth in the treated group to the control group to determine the tumor growth inhibition (TGI).[9]
Conclusion
The landscape of SMARCA2-targeted degraders is rapidly evolving, with several potent and selective molecules demonstrating promising preclinical activity. While "PROTAC SMARCA2 degrader-8" shows activity, published PROTACs like A947 and ACBI2 have been more extensively characterized, with detailed data on their selectivity for SMARCA2 over SMARCA4 and their in vivo efficacy. The choice of a specific degrader for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and future SMARCA2-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2/4-degrader-8 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating SMARCA2 Degradation Phenotype: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring inactivating mutations in its paralog, SMARCA4. This approach is based on the principle of synthetic lethality, where the loss of SMARCA4 renders cancer cells dependent on SMARCA2 for survival.[1][2] Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins like SMARCA2.[2][3]
This guide provides a comparative overview of key experiments to validate the phenotype of SMARCA2 degradation, with a focus on rescue experiments that confirm the mechanism of action of SMARCA2-targeting degraders.
Comparative Performance of SMARCA2 Degraders
The following tables summarize the performance of various SMARCA2 degraders in preclinical studies, highlighting their potency in degrading SMARCA2 and inhibiting the proliferation of cancer cells.
Table 1: Potency of SMARCA2 Degraders in SMARCA4-Mutant vs. SMARCA4-Wild-Type Cell Lines
| Degrader | Cell Line (SMARCA4 Status) | DC50 (SMARCA2 Degradation) | IC50 (Cell Viability) | Reference |
| A947 | SW1573 (Mutant) | 39 pM | 7 nM (mean) | [4][5] |
| Calu-6 (Wild-Type) | - | 86 nM | [5] | |
| YDR1 | H322 (Mutant) | 6.4 nM | - | [6] |
| HCC515 (Mutant) | 10.6 nM | - | [6] | |
| H2030 (Mutant) | 12.7 nM | - | [6] | |
| H2126 (Mutant) | 1.2 nM | - | [6] | |
| H1792 (Wild-Type) | 60 nM (48h) | - | [6] | |
| YD54 | H322 (Mutant) | 1 nM | - | [6] |
| HCC515 (Mutant) | 1.2 nM | - | [6] | |
| H2030 (Mutant) | 10.3 nM | - | [6] | |
| H2126 (Mutant) | 1.6 nM | - | [6] | |
| H1792 (Wild-Type) | 16 nM (48h) | - | [6] | |
| PRT004 | SMARCA4-del cell lines | - | Inhibits growth | [7] |
| SMARCA4-WT cell lines | - | Does not inhibit growth | [7] | |
| GLR-203101 | H1568, A549, SK-MEL-5 (Mutant) | - | Selectively inhibits viability | [8] |
| SMARCA4-WT cell lines | - | Reduced effect | [8] |
Table 2: Selectivity of SMARCA2 Degraders
| Degrader | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (Fold) | Cell Line | Reference |
| A947 | 39 pM | 1.1 nM | ~28 | SW1573 | [5][9] |
| YDR1 | 60 nM (48h) | 381 nM (48h) | ~6.4 | H1792 | [6] |
| YD54 | 16 nM (48h) | 149 nM (48h) | ~9.3 | H1792 | [6] |
| AstraZeneca Cpd Ex 18 | 2 nM | 319 nM | ~160 | HeLa | [10] |
| ACBI2 | 2 nM | 5 nM | 2.5 | RKO | [11] |
Table 3: Dual Degraders of SMARCA2 and SMARCA4
| Degrader | DC50 (SMARCA2) | DC50 (SMARCA4) | Cell Line | Reference |
| AU-15330 | Degrades both | Degrades both | B16F10, MC38 | [1][12] |
| PROTACSMARCA2/4 degrader-38 | 3.0 nM | 4.0 nM | - | [13] |
| G-6599 | 18 pM | 56 pM | - | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for SMARCA2/SMARCA4 Protein Levels
This protocol is for assessing the extent of SMARCA2 and SMARCA4 protein degradation following treatment with a degrader.
a. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with the SMARCA2 degrader at various concentrations and time points.
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
c. SDS-PAGE and Protein Transfer
-
Normalize protein lysates to the same concentration and mix with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Clonogenic Assay for Cell Viability
This assay assesses the long-term effect of a SMARCA2 degrader on the ability of single cells to form colonies.
-
Harvest and count cells, then seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of the SMARCA2 degrader.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Aspirate the media and wash the plates with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or a 1:7 mixture of acetic acid and methanol (B129727) for at least 30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for at least 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Rescue Experiments to Confirm Mechanism of Action
These experiments are crucial for demonstrating that the observed degradation of SMARCA2 is a direct result of the intended PROTAC mechanism.
a. Ligand Competition Assay
-
Pre-incubate cells with an excess of the free SMARCA2-binding ligand or the E3 ligase-binding ligand (e.g., pomalidomide (B1683931) for CRBN-based PROTACs) for 1-2 hours.
-
Add the SMARCA2 PROTAC degrader at a concentration known to cause significant degradation.
-
Co-incubate for the desired time period (e.g., 6-24 hours).
-
Harvest the cells and perform a Western blot for SMARCA2 as described in Protocol 1.
-
Expected Outcome: The presence of excess free ligand should compete with the PROTAC for binding to either SMARCA2 or the E3 ligase, thereby preventing the formation of the ternary complex and "rescuing" SMARCA2 from degradation.
b. Proteasome and Neddylation Inhibition Assay
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.
-
Add the SMARCA2 PROTAC degrader.
-
Incubate for the standard degradation time.
-
Analyze SMARCA2 protein levels by Western blot.
-
Expected Outcome: Inhibition of the proteasome or the neddylation pathway (which is required for the activation of cullin-RING E3 ligases) should block the degradation of ubiquitinated SMARCA2, leading to its rescue.
c. Genetic Knockout of E3 Ligase Component
-
Generate a cell line with a stable knockout of the E3 ligase component recruited by the PROTAC (e.g., CRBN).
-
Treat both the knockout and wild-type parental cells with the SMARCA2 PROTAC degrader.
-
Assess SMARCA2 protein levels via Western blot.
-
Expected Outcome: The SMARCA2 degrader should be ineffective in the knockout cells, demonstrating the dependency of its activity on the specific E3 ligase.
Visualizing the Pathways and Workflows
Caption: Synthetic lethality between SMARCA4 and SMARCA2.
Caption: Mechanism of SMARCA2 PROTAC and rescue strategies.
Caption: Workflow for validating SMARCA2 degradation phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preludetx.com [preludetx.com]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC SMARCA2/4 degrader-38_TargetMol [targetmol.com]
- 14. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
